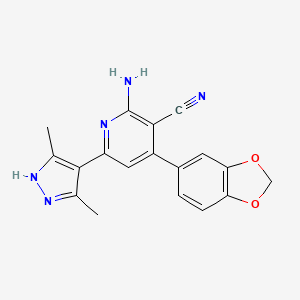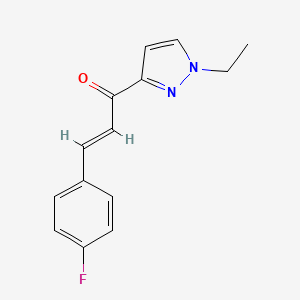
3-(2,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide, commonly known as DPA, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. DPA is a member of the acrylamide family and is synthesized through a specific method.
Mecanismo De Acción
DPA inhibits the proteasome by binding to the active site of the catalytic subunit. This results in the accumulation of intracellular proteins and induces apoptosis in cancer cells. DPA has also been shown to have anti-inflammatory properties by inhibiting the activation of NF-kB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
DPA has been shown to induce apoptosis in cancer cells, inhibit the proteasome, and have anti-inflammatory properties. It has also been shown to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA is a potent inhibitor of the proteasome and has been widely used in scientific research. It has high specificity and can be used to selectively target the proteasome. However, DPA has limitations in lab experiments, such as its low solubility in water and its potential toxicity to cells at high concentrations.
Direcciones Futuras
DPA has potential use in cancer therapy, neurodegenerative diseases, and the study of protein degradation and cellular processes. Future research should focus on improving the solubility of DPA and reducing its potential toxicity. Additionally, the development of DPA derivatives with improved properties may lead to the discovery of new therapeutic targets and treatments.
Conclusion:
In conclusion, DPA is a unique chemical compound that has gained significant attention in scientific research due to its potential use in cancer therapy, neurodegenerative diseases, and the study of protein degradation and cellular processes. Its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions have been discussed in this paper. DPA has the potential to be a valuable tool in scientific research and may lead to the discovery of new therapeutic targets and treatments.
Métodos De Síntesis
The synthesis of DPA involves the reaction between 2,4-dichlorophenyl isocyanate and (1-phenylethyl)amine in the presence of a base. The reaction results in the formation of DPA in high yield. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
DPA has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the proteasome, a complex protein structure responsible for degrading intracellular proteins. DPA has been shown to induce apoptosis in cancer cells and has potential use in cancer therapy. It has also been used to study the role of the proteasome in protein degradation and the regulation of cellular processes.
Propiedades
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c1-12(13-5-3-2-4-6-13)20-17(21)10-8-14-7-9-15(18)11-16(14)19/h2-12H,1H3,(H,20,21)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAOEQHEZXXYBG-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5377777.png)

![N-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5377791.png)
![N-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N,N'-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5377811.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(4-pyridinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377819.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5377826.png)
![1-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5377830.png)
![2-{2-[(4-methoxyphenyl)amino]-1-propen-1-yl}-3,4-diphenyl-1,3-thiazol-3-ium bromide](/img/structure/B5377831.png)
![4-(cyclopropylmethyl)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5377836.png)
![(3aR*,7aS*)-5-methyl-2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5377841.png)

![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5377862.png)
![ethyl 2-(1H-indol-3-ylmethylene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377866.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5377871.png)